molecular formula C8H7F4NO B1401333 2-Fluoro-4-(trifluoromethoxy)benzylamine CAS No. 1240257-11-7

2-Fluoro-4-(trifluoromethoxy)benzylamine

Cat. No. B1401333
M. Wt: 209.14 g/mol
InChI Key: AXIVBJQCDRXELS-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(trifluoromethoxy)benzylamine” is a chemical compound with the molecular formula C8H7F4NO. It has a molecular weight of 209.14 . The IUPAC name for this compound is [2-fluoro-4-(trifluoromethoxy)phenyl]methanamine . It is typically stored at ambient temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “2-Fluoro-4-(trifluoromethoxy)benzylamine” is 1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 . This code provides a specific representation of the molecule’s structure. The compound consists of a benzylamine core with fluorine and trifluoromethoxy substituents at the 2 and 4 positions, respectively .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(trifluoromethoxy)benzylamine” is a liquid at room temperature . It has a molecular weight of 209.14 . More specific physical and chemical properties such as melting point, boiling point, density, and solubility may be found in specialized chemical databases or literature.

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Fluoro-4-(trifluoromethoxy)benzylamine and its derivatives are fundamental in medicinal chemistry due to their involvement in various synthesis processes. For instance, the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate and NMP, is critical for broad applications in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009). Moreover, fluoroalkyl amino reagents have been developed to introduce the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, a vital step in the synthesis of important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).

Material Sciences

In the field of material sciences, 2-Fluoro-4-(trifluoromethoxy)benzylamine derivatives show potential. Soluble fluoro-polyimides, synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, indicate notable applications due to their exceptional thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Agrochemicals and Herbicides

2-Fluoro-4-(trifluoromethoxy)benzylamine is also instrumental in agrochemicals, particularly in the synthesis of novel herbicides. A study elaborated on the synthesis process of the herbicide beflubutamid, demonstrating the compound's effectiveness and efficiency in the agricultural sector (Huan-you, 2012).

Safety And Hazards

“2-Fluoro-4-(trifluoromethoxy)benzylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-fluoro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIVBJQCDRXELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244370
Record name 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(trifluoromethoxy)benzylamine

CAS RN

1240257-11-7
Record name 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(trifluoromethoxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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